molecular formula C17H15BrFN5O2S2 B2782113 N-(4-bromo-2-fluorophenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 1223907-11-6

N-(4-bromo-2-fluorophenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2782113
CAS No.: 1223907-11-6
M. Wt: 484.36
InChI Key: NTEGBIXVRAGAOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiazolo[4,5-d]pyrimidine class, characterized by a fused bicyclic core combining thiazole and pyrimidine rings. Key structural features include:

  • 4-Bromo-2-fluorophenyl substituent: A halogenated aromatic ring at the acetamide nitrogen, influencing lipophilicity and steric bulk .
  • Acetamide linker: Bridges the thiazolo-pyrimidine core and the aryl group, modulating conformational flexibility and target binding .

Synthetic routes likely involve chloroacetylation of a thiazol-2-amine precursor followed by thiomorpholine substitution, analogous to methods for morpholine-containing analogs (e.g., 84–95% yields for similar compounds) .

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-(7-oxo-2-thiomorpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrFN5O2S2/c18-10-1-2-12(11(19)7-10)21-13(25)8-24-9-20-15-14(16(24)26)28-17(22-15)23-3-5-27-6-4-23/h1-2,7,9H,3-6,8H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTEGBIXVRAGAOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrFN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromo-2-fluorophenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolo-pyrimidine core linked to a bromo-fluorophenyl group and a morpholine moiety. Its molecular formula is C16H17BrFN4O2SC_{16}H_{17}BrFN_4O_2S with a molecular weight of 426.31 g/mol. The presence of halogen atoms (bromine and fluorine) often enhances the biological activity of organic compounds by improving their lipophilicity and receptor binding affinity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of COX Enzymes : Similar compounds have been reported to exhibit selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-II, which plays a significant role in inflammation and pain pathways. The inhibition of COX-II is crucial for the development of anti-inflammatory drugs .
  • Antimicrobial Activity : Thiazole derivatives are known for their antimicrobial properties. The thiazolo-pyrimidine structure can disrupt bacterial cell wall synthesis or interfere with metabolic pathways in pathogens .
  • Anticancer Potential : Compounds with similar structures have shown promise in cancer research, often through mechanisms involving apoptosis induction or cell cycle arrest in cancer cells .

Table 1: Biological Activities of Related Compounds

Compound NameTargetActivityIC50 (µM)Reference
PYZ1COX-IIInhibitor0.011
PYZ3COX-IIInhibitor0.2
Thiazole DerivativeAntimicrobialBroad Spectrum1-10
CelecoxibCOX-IIInhibitor0.78

Case Studies

  • Anti-inflammatory Studies : Recent investigations have demonstrated that derivatives similar to N-(4-bromo-2-fluorophenyl)-2-acetamide exhibit significant anti-inflammatory effects in animal models. For instance, compounds with thiazole rings showed over 70% inhibition in COX-II activity compared to standard treatments like Celecoxib .
  • Antimicrobial Evaluations : A study assessing various thiazole derivatives found that certain compounds displayed potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the chemical structure can enhance efficacy against resistant strains .
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines treated with similar thiazolo-pyrimidine compounds revealed a dose-dependent reduction in cell viability, indicating potential as anticancer agents due to their ability to induce apoptosis .

Scientific Research Applications

Chemical Structure and Synthesis

The compound's structure features several functional groups that contribute to its biological activity. The presence of the thiazolo[4,5-d]pyrimidine moiety is particularly noteworthy as it is known for its diverse pharmacological properties. The synthesis of this compound typically involves multi-step reactions that include the formation of the thiazole and pyrimidine rings, followed by acylation with the bromo-fluorophenyl group.

Synthetic Pathways

Various synthetic strategies have been explored for compounds containing similar moieties. For instance, microwave-assisted synthesis has been reported to enhance yields and reduce reaction times for related thiazole derivatives, which could be adapted for synthesizing N-(4-bromo-2-fluorophenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide .

Antimicrobial Properties

Research indicates that compounds with thiazolo[4,5-d]pyrimidine structures exhibit significant antimicrobial activity. For example, derivatives of thiazoles have been shown to possess antibacterial and antifungal properties against various pathogens . The incorporation of thiomorpholine may enhance these effects due to its ability to interact with biological membranes.

Anticancer Potential

Several studies have highlighted the anticancer potential of thiazole and pyrimidine derivatives. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. Compounds similar to this compound have shown promising results in preclinical models .

Other Therapeutic Applications

The compound may also exhibit anti-inflammatory and analgesic properties due to the presence of specific functional groups known to modulate inflammatory pathways . These activities could make it a candidate for further development in treating conditions such as arthritis or chronic pain.

Case Study: Antimicrobial Efficacy

In a recent study focusing on thiazole-based compounds, derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that modifications similar to those found in this compound yielded compounds with minimum inhibitory concentrations (MICs) below 0.24 μg/mL against Staphylococcus aureus .

Case Study: Anticancer Activity

Another research effort explored the anticancer activity of thiazole derivatives in vitro against various cancer cell lines. Compounds structurally related to this compound demonstrated significant cytotoxicity with IC50 values in low micromolar ranges .

Data Table: Summary of Biological Activities

Activity Target Organisms/Cells Efficacy Reference
AntimicrobialStaphylococcus aureusMIC < 0.24 μg/mL
AnticancerVarious cancer cell linesIC50 in low micromolar
Anti-inflammatoryIn vitro modelsSignificant modulation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations
Compound Name Core Structure Key Substituents Yield (%) Notable Properties
N-(4-bromo-2-fluorophenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide Thiazolo[4,5-d]pyrimidine 4-Bromo-2-fluorophenyl, thiomorpholin-4-yl N/A High lipophilicity (Br/F substituents)
N-(2-Fluorophenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide Pyridazine 2-Fluorophenyl, thiomorpholin-4-yl N/A Reduced steric hindrance
2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide Imidazo[2,1-b][1,3]thiazole 4-Fluorophenyl (×2) N/A Dual aromatic interactions

Analysis :

  • Thiomorpholine vs. morpholine: Sulfur in thiomorpholine increases polarizability and may enhance binding to cysteine-rich enzyme active sites .
Substituent Effects on Bioactivity and Physicochemical Properties
Compound Name Halogen Substituents Heterocyclic Group Melting Point (°C) LogP (Predicted)
N-[5-(4-Bromobenzyl)-thiazol-2-yl]-2-morpholin-4-yl-2-thioxoacetamide (6b) 4-Bromobenzyl Morpholin-4-yl 231–233 3.8
N-[5-(4-Chlorobenzyl)-thiazol-2-yl]-2-morpholin-4-yl-2-thioxoacetamide (6a) 4-Chlorobenzyl Morpholin-4-yl 238–240 3.5
Target Compound 4-Bromo-2-fluorophenyl Thiomorpholin-4-yl N/A 4.2*

Analysis :

  • Bromine at the para position (6b vs. 6a) increases molecular weight and logP (3.8 vs. 3.5) .
  • The target compound’s 2-fluoro substituent may reduce metabolic degradation compared to non-fluorinated analogs .
  • Thiomorpholine’s sulfur atom elevates logP (estimated 4.2) relative to morpholine-based compounds (3.5–3.8) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be standardized?

  • Methodological Answer : The synthesis involves sequential coupling reactions. Key steps include:

  • Thiazolopyrimidine Core Formation : Cyclization of thiourea derivatives with α-keto esters under acidic conditions (e.g., HCl/EtOH) to form the core structure.
  • Thiomorpholine Attachment : Nucleophilic substitution at the C2 position using thiomorpholine in DMF at 80–100°C .
  • Phenyl Group Coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for bromo-fluorophenyl group introduction. Optimize with Pd(PPh₃)₄, Na₂CO₃, and DME/H₂O solvent at 90°C .
  • Purification : Use column chromatography (silica gel, EtOAc/hexane gradient) and confirm purity via HPLC (>95%) .

Q. How should researchers characterize the compound’s structural integrity?

  • Methodological Answer : Employ multi-spectroscopic analysis:

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., thiomorpholine protons at δ 3.5–4.0 ppm; aromatic protons of bromo-fluorophenyl at δ 7.2–7.8 ppm) .
  • Mass Spectrometry : HRMS (ESI+) to confirm molecular ion [M+H]⁺ (e.g., m/z ~550–560 range) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry (if crystalline) .

Q. What preliminary biological assays are recommended for activity screening?

  • Methodological Answer : Prioritize target-agnostic screens:

  • Kinase Inhibition : Test against CDK2, EGFR, or VEGFR2 at 1–10 µM using ATP-Glo assays .
  • Antiproliferative Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Solubility/Stability : Assess in PBS (pH 7.4) and DMSO via LC-MS over 24h .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected NMR peaks) be resolved?

  • Methodological Answer : Contradictions often arise from rotamers or impurities. Strategies include:

  • Variable Temperature NMR : Identify dynamic processes (e.g., thiomorpholine ring puckering) by acquiring spectra at 25°C and 60°C .
  • 2D-COSY/TOCSY : Resolve overlapping signals by correlating proton-proton couplings .
  • Isolation of Byproducts : Use preparative HPLC to isolate impurities and characterize via MS/MS .

Q. What experimental designs elucidate the compound’s mechanism of action?

  • Methodological Answer : Combine biochemical and cellular approaches:

  • Enzyme Kinetics : Measure Ki values via Lineweaver-Burk plots for suspected targets (e.g., kinases) .
  • Cellular Thermal Shift Assay (CETSA) : Validate target engagement in live cells by monitoring protein denaturation .
  • CRISPR Knockout Models : Confirm phenotype rescue in target-deficient cell lines .

Q. How can structure-activity relationships (SAR) be systematically explored?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace bromo with chloro, vary thiomorpholine with morpholine) and assess activity .
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with bioactivity .
  • Free Energy Perturbation (FEP) : Predict binding affinity changes for virtual analogs .

Data Contradiction Analysis

Q. How to address inconsistencies in biological activity across studies?

  • Methodological Answer :

  • Source Analysis : Verify compound purity (≥95% by HPLC) and storage conditions (e.g., desiccated at -20°C) .
  • Assay Reproducibility : Replicate experiments with standardized protocols (e.g., cell passage number, serum batch) .
  • Off-Target Profiling : Use proteome-wide affinity pulldown followed by LC-MS/MS to identify non-canonical targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.